

# A Comparative Analysis of the Central Nervous System Effects of Craviten and Lidocaine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Craviten

Cat. No.: B1258843

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the central nervous system (CNS) effects of **Craviten** (also known as butobendin or M-71) and lidocaine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct neurological profiles of these two antiarrhythmic agents.

## Executive Summary

**Craviten**, a potent antiarrhythmic agent, is distinguished by a notable lack of demonstrable effects on the central nervous system in preclinical models. In stark contrast, lidocaine, a widely used local anesthetic and antiarrhythmic drug, exhibits a well-documented spectrum of dose-dependent CNS effects, ranging from therapeutic analgesia to severe toxicity, including seizures and coma. This fundamental difference in their interaction with the CNS presents significant implications for their respective clinical applications and safety profiles.

## Comparative Data on Central Nervous System Effects

The following tables summarize the known CNS effects of **Craviten** and lidocaine based on preclinical and clinical studies.

Table 1: General Central Nervous System Effects

| Feature                  | Craviten (Butobendin/M-71)                               | Lidocaine                                                                         |
|--------------------------|----------------------------------------------------------|-----------------------------------------------------------------------------------|
| General CNS Activity     | Practically no effect observed in animal models[1]       | Dose-dependent effects ranging from CNS depression to excitation[1]               |
| Analgesic Effect         | No analgesic action reported[1]                          | Well-established analgesic properties[2][3]                                       |
| Anticonvulsant Effect    | No anticonvulsant action reported[1]                     | Can have anticonvulsant effects at low doses, but is pro-convulsant at high doses |
| Effect on Motor Activity | No effect on spontaneous or stimulated motor activity[1] | Can cause muscle twitching, tremors, and seizures at toxic doses[1]               |
| Effect on Consciousness  | No reported effect on sleeping time[1]                   | Can cause drowsiness, dizziness, confusion, and coma at high doses[1][4]          |
| Body Temperature         | No observed effect in animal models[1]                   | Can cause fluctuations in body temperature, though not a primary effect           |

Table 2: Toxicological Profile in the Central Nervous System

| Parameter                | Craviten (Butobendin/M-71) | Lidocaine                                                                         |
|--------------------------|----------------------------|-----------------------------------------------------------------------------------|
| LD50 (Rats, i.p.)        | 142 mg/kg[1]               | Data not directly comparable, toxicity is dose and administration route dependent |
| LD50 (Mice, i.p.)        | 550 mg/kg[1]               | Data not directly comparable, toxicity is dose and administration route dependent |
| Primary CNS Toxicity     | Not reported               | Seizures, respiratory arrest, coma[1][5]                                          |
| Neurotoxic Plasma Levels | Not established            | >5 mcg/mL can lead to CNS toxicity[4]                                             |

## Mechanism of Action in the Central Nervous System

**Lidocaine:** The primary mechanism of action of lidocaine in the CNS is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][6][7] By binding to these channels, lidocaine inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials. This action dampens neuronal excitability, leading to its anesthetic and analgesic effects. At toxic concentrations, this channel blockade can become widespread and indiscriminate, leading to severe CNS depression and seizures.

**Craviten:** The mechanism of action of **Craviten** within the CNS has not been elucidated, primarily because preclinical studies have shown a lack of significant CNS effects.[1] It is hypothesized that **Craviten** may not readily cross the blood-brain barrier or that it has low affinity for neuronal targets within the CNS.

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Central action of Craviten (M-71) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of antiarrhythmic drugs in experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of botulinum neurotoxins in the central nervous system: antiepileptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new method for evaluation of safety of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct central nervous system effects of botulinum neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Central Nervous System Effects of Craviten and Lidocaine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258843#a-comparative-study-of-the-central-nervous-system-effects-of-craviten-and-lidocaine]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)